Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
Description
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a cyclopentane-derived compound featuring a 4-aminophenyl substituent and an ethyl ester group. Its structure combines aromatic amine functionality with a strained cyclopentane ring, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10,15H2,1H3 |
InChI Key |
ODFADFYUPBFWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate typically involves the reaction of 4-aminophenylcyclopentanecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Methyl ester instead of ethyl ester; methylamino group replaces 4-aminophenyl.
- The methylamino group introduces basicity, as evidenced by its hydrochloride salt formation .
- Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 78% efficiency .
Ethyl 1-(Hydroxymethyl)cyclopentanecarboxylate
- Structure: Hydroxymethyl group replaces 4-aminophenyl.
- Properties : The hydroxymethyl group enhances hydrophilicity (logP reduction) and enables further functionalization (e.g., oxidation to carboxyl groups). Molecular weight: 172.22 g/mol .
- Applications : Used as a synthetic intermediate for polymers or prodrugs due to its reactive hydroxyl group .
[2-Oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-Fluorophenyl)cyclopentane-1-carboxylate
- Structure : 4-Fluorophenyl substituent and benzoxazin-derived side chain.
- Properties: The fluorine atom increases electronegativity and metabolic resistance.
- Molecular Formula: C₂₂H₂₀FNO₅ (MW: 397.40 g/mol) .
Ethyl 1-(4-Hydroxyphenyl)cyclopropanecarboxylate
- Structure : Cyclopropane ring instead of cyclopentane; 4-hydroxyphenyl substituent.
- Properties : The cyclopropane ring introduces ring strain, increasing reactivity. The hydroxyl group improves aqueous solubility but may reduce stability under acidic conditions .
- Molecular Formula : C₁₂H₁₄O₃ (MW: 206.24 g/mol) .
Ethyl 1-Cyanocyclopentanecarboxylate
- Structure: Cyano group replaces 4-aminophenyl.
- Properties: The electron-withdrawing cyano group enhances electrophilicity, making it suitable for nucleophilic addition reactions. Molecular weight: 183.21 g/mol .
Comparative Data Table
Key Research Findings
Ester Group Impact: Ethyl esters generally offer better lipid solubility than methyl esters, as seen in the comparison between the target compound and methyl 1-(methylamino)cyclopentanecarboxylate. This affects bioavailability and tissue penetration .
Ring Strain : Cyclopropane-containing analogues (e.g., ) exhibit higher reactivity due to ring strain, whereas cyclopentane derivatives (e.g., target compound) balance stability and conformational flexibility .
Notes
- Synthetic Considerations: The hydrochloride salt form of methyl 1-(methylamino)cyclopentanecarboxylate demonstrates the importance of counterions in stabilizing amine-containing compounds .
Biological Activity
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopentane ring substituted with an ethyl ester and an amino group on the phenyl ring, which contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various proteins by binding to their active sites, influencing biochemical pathways critical for cellular functions.
Key Mechanisms:
- Enzyme Inhibition: The compound has demonstrated potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Interaction: It may interact with neurotransmitter receptors, affecting signaling pathways related to pain and inflammation.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines, potentially useful in treating inflammatory diseases. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |
| Anticancer | Shows cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development. |
Case Study 1: Anti-inflammatory Activity
In a recent study, this compound was tested for its anti-inflammatory properties using a rat model. The results indicated a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg body weight. The compound's mechanism involved the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The study revealed an IC50 value of approximately 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the cyclopentane ring and variations in the amino group can significantly alter the biological activity of this compound. For instance:
- Substituent Variations: Altering the position or nature of substituents on the phenyl ring enhances anti-inflammatory activity.
- Ring Modifications: Cyclopentane derivatives with additional functional groups have shown improved anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
